

Commercial Availability and Application of 1-(3-Methoxyphenyl)ethanamine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the enantiomers of **1-(3-Methoxyphenyl)ethanamine**, a key chiral intermediate in the pharmaceutical industry. It includes detailed experimental protocols for their separation and analysis, and highlights the significance of the (S)-enantiomer in the synthesis of the Alzheimer's drug, Rivastigmine.

Commercial Availability

The enantiomers of **1-(3-Methoxyphenyl)ethanamine** are readily available from a variety of chemical suppliers. The following tables summarize the offerings from several major vendors, detailing purity, enantiomeric excess (e.e.), and pricing for different quantities. It is important to note that prices are subject to change and may vary based on institutional agreements.

(R)-(+)-1-(3-Methoxyphenyl)ethanamine

Supplier	Catalog Number	Purity	Enantiomeric Excess (e.e.)	Quantity	Price (USD)
Thermo Fisher Scientific	L16323.06	≥99.0% (GC)	≥98%	5 g	135.65
	L16323.14	≥99.0% (GC)	≥98%	25 g	485.00
Fisher Scientific	AAL1632306	ChiPros 99+%	98%	5 g	160.00
	AAL1632314	ChiPros 99+%	98%	25 g	572.00
Sigma-Aldrich	CDS002381	-	-	50 mg	77.90

Note: Purity and e.e. for the Sigma-Aldrich product are not specified on the product page and should be confirmed by consulting the certificate of analysis.

(S)-(-)-1-(3-Methoxyphenyl)ethanamine

Supplier	Catalog Number	Purity	Enantiomeric Excess (e.e.)	Quantity	Price (USD)
Thermo Fisher Scientific	L16324.03	≥99.0% (GC)	>99.0% (GC)	1 g	47.65
	L16324.06	≥99.0% (GC)	>99.0% (GC)	5 g	155.00
	L16324.14	≥99.0% (GC)	>99.0% (GC)	25 g	595.00
Fisher Scientific	AAL1632403	ChiPros 99+%	99+%	1 g	55.00
	AAL1632406	ChiPros 99+%	99+%	5 g	181.00
ChemicalBook	CB7348953	99%	-	1 kg	inquire
ChemUniverse	P45189 (as HCl salt)	98%	-	1 g	55.00

Note: Enantiomeric excess for the ChemicalBook and ChemUniverse products are not explicitly stated and should be verified.

Experimental Protocols

Diastereomeric Resolution of Racemic 1-(3-Methoxyphenyl)ethanamine using Mandelic Acid

This protocol describes the separation of the enantiomers of **1-(3-Methoxyphenyl)ethanamine** via the formation of diastereomeric salts with an enantiomerically pure chiral resolving agent, (R)-(-)-Mandelic Acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Materials:

- Racemic **1-(3-Methoxyphenyl)ethanamine**

- (R)-(-)-Mandelic Acid
- Methanol
- 2-Propanol
- 1 M Sodium Hydroxide (NaOH) solution
- Diethyl ether or Dichloromethane
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
- Heating mantle or hot plate with stirring capabilities
- Ice bath
- Rotary evaporator

Procedure:

- Salt Formation:
 - In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic **1-(3-Methoxyphenyl)ethanamine** in 100 mL of methanol.
 - In a separate beaker, dissolve an equimolar amount of (R)-(-)-Mandelic Acid in a minimal amount of warm methanol.
 - Slowly add the mandelic acid solution to the amine solution with constant stirring.
 - Heat the resulting mixture gently to ensure complete dissolution.
 - Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
 - Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

- Isolation of the Less Soluble Diastereomeric Salt:
 - Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
 - Dry the crystals under vacuum. This will yield the diastereomeric salt of one of the enantiomers.
- Recrystallization for Enantiomeric Enrichment (Optional but Recommended):
 - Dissolve the obtained diastereomeric salt in a minimal amount of hot 2-propanol.
 - Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.
 - Collect the purified crystals by vacuum filtration and dry. This step enhances the diastereomeric and, consequently, the enantiomeric purity.
- Liberation of the Free Amine:
 - Suspend the purified diastereomeric salt in approximately 50 mL of water.
 - Add 1 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 10), leading to the liberation of the free amine.
 - Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
 - Combine the organic extracts and dry over anhydrous MgSO_4 or Na_2SO_4 .
 - Filter to remove the drying agent.
 - Remove the solvent using a rotary evaporator to obtain the enantiomerically enriched **1-(3-Methoxyphenyl)ethanamine**.
- Isolation of the Other Enantiomer:

- The other enantiomer can be recovered from the mother liquor from the initial crystallization by evaporation of the solvent, followed by the same basification and extraction procedure. The enantiomeric purity of this fraction will be lower and may require further purification.

Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination

This method provides a general guideline for the determination of the enantiomeric excess of **1-(3-Methoxyphenyl)ethanamine**. Derivatization is often required to improve the separation and peak shape of chiral amines.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Chiral Column: A cyclodextrin-based capillary column, such as a Beta-DEX™ or Gamma-DEX™ phase, is commonly used. The exact choice of column will depend on the derivatizing agent used.
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Temperature Program: A starting temperature of around 100-120 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-220 °C. The program should be optimized for the specific column and derivative.
- Injection Mode: Split injection is typically used.

Derivatization (Example with Trifluoroacetic Anhydride):

- Dissolve a small amount (approx. 1-2 mg) of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

- Add a slight excess of trifluoroacetic anhydride.
- Allow the reaction to proceed at room temperature for 15-30 minutes.
- The resulting solution containing the trifluoroacetylated amine can be directly injected into the GC.

Analysis:

- Inject a small volume (e.g., 1 μ L) of the derivatized sample onto the GC column.
- The two enantiomers should elute as separate peaks.
- Calculate the enantiomeric excess using the following formula:
 - $\text{e.e. (\%)} = [(\text{Area}_1 - \text{Area}_2) / (\text{Area}_1 + \text{Area}_2)] \times 100$
 - Where Area_1 and Area_2 are the peak areas of the major and minor enantiomers, respectively.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.

Instrumentation and Conditions:

- HPLC System: With a UV detector.
- Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for the separation of chiral amines.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine or triethylamine, typically 0.1%) is often added to the mobile phase to improve peak shape and resolution. A common starting mobile phase is Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine.

- Flow Rate: 0.5 - 1.0 mL/min.
- Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 270 nm).
- Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

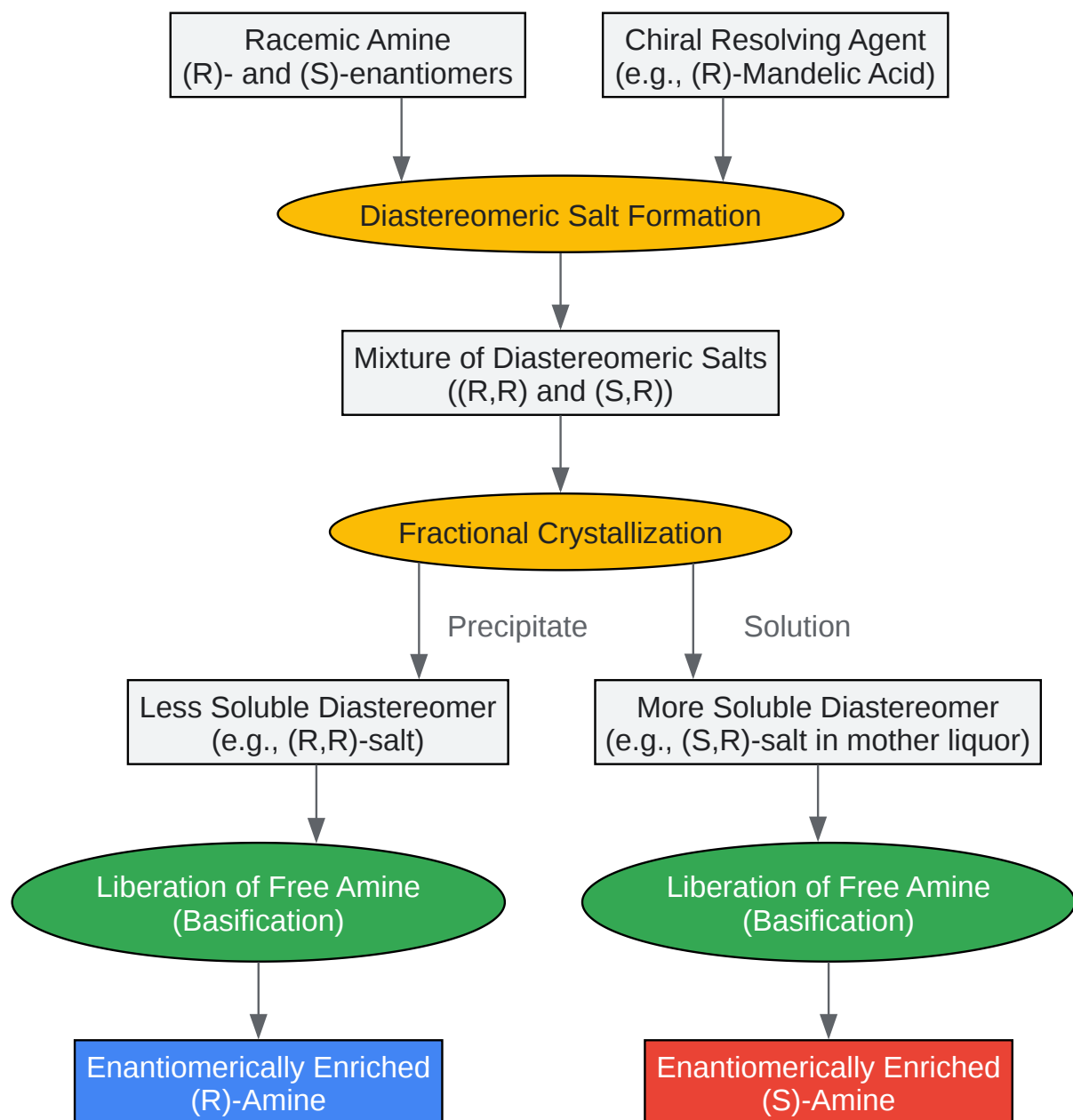
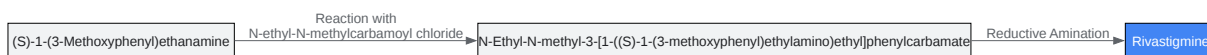
- Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Analysis:
 - Inject the sample onto the chiral HPLC column.
 - The two enantiomers should be resolved into two separate peaks.
 - Calculate the enantiomeric excess using the peak areas as described for the GC method.

Applications and Signaling Pathways

The (S)-enantiomer of **1-(3-Methoxyphenyl)ethanamine** is a crucial building block in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.

Synthesis of Rivastigmine from (S)-1-(3-Methoxyphenyl)ethanamine

The following diagram illustrates a simplified synthetic pathway from (S)-**1-(3-Methoxyphenyl)ethanamine** to Rivastigmine.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Commercial Availability and Application of 1-(3-Methoxyphenyl)ethanamine Enantiomers: A Technical Guide]. BenchChem, [2025]. [Online

PDF]. Available at: [<https://www.benchchem.com/product/b1352114#commercial-availability-of-1-3-methoxyphenyl-ethanamine-enantiomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com